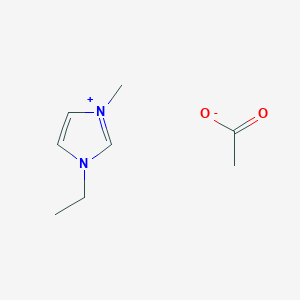

1-Ethyl-3-methylimidazolium acetate

Description

Propriétés

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.C2H4O2/c1-3-8-5-4-7(2)6-8;1-2(3)4/h4-6H,3H2,1-2H3;1H3,(H,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYUIMLQTKODPS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041179 | |

| Record name | 1-Ethyl-3-methylimidazolium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143314-17-4 | |

| Record name | 1-Ethyl-3-methylimidazolium acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143314-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, acetate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143314174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, acetate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethyl-3-methylimidazolium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-3-methyl-1H-imidazol-3-ium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Ethyl-3-methylimidazolium Acetate (EMIM-OAc): A Comprehensive Technical Guide

CAS Number: 143314-17-4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methylimidazolium acetate, commonly abbreviated as EMIM-OAc, is a prominent ionic liquid (IL) that has garnered significant attention across various scientific and industrial domains. Characterized by its unique physicochemical properties, including low volatility, high thermal stability, and excellent solvation capabilities, EMIM-OAc serves as a versatile solvent and a key intermediate in numerous chemical processes. Its ability to dissolve a wide array of organic and inorganic materials, most notably cellulose, has positioned it as a critical enabler in biomass processing and the development of sustainable technologies. In the pharmaceutical sector, its potential as a green solvent, a component in drug delivery systems, and a stabilizer for biomolecules is actively being explored. This technical guide provides a comprehensive overview of the core properties, experimental protocols, and key applications of EMIM-OAc, tailored for professionals in research and drug development.

Physicochemical Properties

The utility of this compound in various applications is dictated by its distinct physicochemical properties. A summary of these quantitative data is presented in the tables below for easy reference and comparison.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄N₂O₂ | [1] |

| Molecular Weight | 170.21 g/mol | [1] |

| Appearance | Colorless to pale yellow viscous liquid | [2] |

| Melting Point | -20 °C to >30 °C (can exist as a supercooled liquid) | [1][3] |

| Flash Point | 164 °C (327 °F) | [3][4] |

| Refractive Index (n20/D) | 1.501 - 1.502 | [3][4] |

Density, Viscosity, and Conductivity

| Temperature (°C) | Density (g/cm³) | Viscosity (cP) | Conductivity (mS/cm) | Reference |

| 20 | 1.101 | - | - | [1][4] |

| 25 | 1.027 | 93 | 2.5 | [3][5] |

Solubility and Thermal Properties

| Property | Value | Reference |

| Solubility | Soluble in water, acetonitrile, acetone, dichloromethane.[3][6] | [3][6] |

| Vapor Pressure | < 0.1 hPa at 20 °C | [7] |

| Thermal Stability (TGA onset) | Activation energies for decomposition are around 135 kJ·mol⁻¹ | [8][9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section provides outlines of key experimental protocols related to the synthesis, characterization, and application of EMIM-OAc.

Synthesis of this compound

A common laboratory-scale synthesis of EMIM-OAc involves a two-step process: the quaternization of 1-methylimidazole followed by anion exchange.

Step 1: Synthesis of 1-Ethyl-3-methylimidazolium Halide (e.g., Bromide)

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-methylimidazole and a slight molar excess of an ethylating agent, such as bromoethane.

-

The reaction can be performed neat or in a suitable solvent like acetonitrile.

-

Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by TLC or NMR.

-

After completion, the product, 1-ethyl-3-methylimidazolium bromide, will often precipitate or can be isolated by removing the solvent under reduced pressure.

-

The crude product is typically washed with a solvent in which the product is insoluble (e.g., ethyl acetate or diethyl ether) to remove unreacted starting materials.[2]

Step 2: Anion Exchange to Acetate

-

Dissolve the synthesized 1-ethyl-3-methylimidazolium bromide in deionized water.

-

Add a stoichiometric amount of a silver salt of the desired anion, in this case, silver acetate.[2]

-

Stir the mixture at room temperature, protected from light, for an extended period (e.g., 24-72 hours) to allow for the precipitation of silver bromide.[2]

-

After the reaction is complete, the silver bromide precipitate is removed by filtration.

-

The water is then removed from the filtrate by rotary evaporation, followed by drying under high vacuum to yield the final product, this compound.[2]

An alternative, more environmentally friendly "salt-free" synthesis involves the reaction of 1-ethylimidazole with dimethyl carbonate to form 1-ethyl-3-methylimidazolium methylcarbonate, which is then neutralized with acetic acid.[10][11]

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the synthesized EMIM-OAc in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

-

Analysis: The resulting spectra should be compared with literature values to confirm the structure and purity of the ionic liquid. Key signals in ¹H NMR include the imidazolium ring protons, the ethyl group protons, and the methyl group protons of both the cation and the acetate anion.[2]

Thermogravimetric Analysis (TGA)

-

Sample Preparation: Place a small, accurately weighed sample (typically 3-5 mg) of the dried EMIM-OAc into a TGA pan (e.g., aluminum or platinum).[8]

-

Instrumentation: Use a thermogravimetric analyzer, purging with an inert gas such as nitrogen.

-

Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 600 °C).[12]

-

Analysis: The resulting TGA curve (mass vs. temperature) is used to determine the onset of decomposition and the thermal stability of the ionic liquid. More advanced kinetic studies can be performed using multiple heating rates.[8]

Visualizations

Synthesis Workflow of this compound

Caption: Synthesis workflow for this compound.

Experimental Workflow for Cellulose Dissolution

Caption: Experimental workflow for cellulose dissolution using EMIM-OAc.

Thermal Decomposition Pathway of EMIM-OAc

Caption: Dominant thermal decomposition pathway of EMIM-OAc.[8][9]

Applications of Ionic Liquids in Drug Development

Caption: Logical relationships of ionic liquid applications in drug development.[13]

Applications in Research and Drug Development

This compound is a versatile ionic liquid with a growing number of applications in both fundamental research and the pharmaceutical industry.

-

Biomass Processing: One of the most significant applications of EMIM-OAc is its ability to dissolve cellulose.[6] This property is crucial for the pretreatment of lignocellulosic biomass to produce biofuels and other bio-based chemicals. The dissolution process disrupts the crystalline structure of cellulose, making it more accessible to enzymatic hydrolysis.

-

Green Chemistry: Due to its low vapor pressure, EMIM-OAc is considered a "green" alternative to volatile organic solvents in various chemical reactions, including organic synthesis and catalysis.[14] Its use can lead to cleaner reaction profiles and easier product separation.

-

Drug Delivery: In the pharmaceutical field, EMIM-OAc and other ionic liquids are being investigated for their potential in drug delivery systems.[13] They can be used to improve the solubility and bioavailability of poorly water-soluble drugs.[13] Furthermore, their tunable properties allow for the design of novel formulations such as ionic liquid-based gels and nanoparticles for controlled drug release.

-

Reactive Solvent: EMIM-OAc can also act as a reactive solvent. For instance, it has been shown to reactively dissolve elemental sulfur, opening up new avenues for sulfur chemistry and the synthesis of sulfur-containing compounds.

-

Material Science: The ability of EMIM-OAc to dissolve biopolymers like cellulose has led to its use in the fabrication of novel materials, such as regenerated cellulose films and fibers with tailored properties.

Safety and Handling

While often touted as "green" solvents, it is crucial to handle all chemicals, including ionic liquids, with appropriate safety precautions. This compound is known to be a skin irritant and may cause an allergic skin reaction. It is also hygroscopic and should be stored in a dry, inert atmosphere to prevent water absorption, which can affect its physical properties and reactivity. Users should always consult the Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a highly versatile ionic liquid with a unique combination of properties that make it a valuable tool for researchers, scientists, and drug development professionals. Its exceptional ability to dissolve cellulose, coupled with its characteristics as a green solvent, has established its importance in the fields of biomass conversion and sustainable chemistry. In the pharmaceutical arena, its potential to enhance drug solubility and serve as a component in advanced drug delivery systems continues to be an exciting area of research. As our understanding of ionic liquids deepens, the range of applications for EMIM-OAc is expected to expand, further solidifying its role as a key enabling technology in science and industry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 3. ajer.org [ajer.org]

- 4. rsc.org [rsc.org]

- 5. The preparation of cellulose/collagen composite films using this compound as a solvent :: BioResources [bioresources.cnr.ncsu.edu]

- 6. researchgate.net [researchgate.net]

- 7. Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Dynamics of Liquid this compound Measured with Implanted-Ion 8Li β-NMR | UBC Chemistry [chem.ubc.ca]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Co-solvent facilitated in situ esterification of cellulose in this compound :: BioResources [bioresources.cnr.ncsu.edu]

physical properties of 1-Ethyl-3-methylimidazolium acetate

An In-depth Technical Guide to the Physical Properties of 1-Ethyl-3-methylimidazolium Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, often abbreviated as [EMIM][OAc], is a prominent room-temperature ionic liquid (IL) that has garnered significant attention across various scientific disciplines. Its unique set of physical properties, including its efficacy as a solvent for biomass, particularly cellulose, makes it a subject of intensive research and a potential key component in various applications, from biofuel production to advanced materials and drug delivery systems. This technical guide provides a comprehensive overview of the core physical properties of [EMIM][OAc], detailed experimental protocols for their measurement, and visualizations of key processes.

Core Physical Properties

The are crucial for its application and handling. The following tables summarize the key quantitative data available for this ionic liquid.

Table 1: General and Thermal Properties

| Property | Value | Temperature (°C) | Pressure |

| Molecular Formula | C₈H₁₄N₂O₂ | - | - |

| Molecular Weight | 170.21 g/mol | - | - |

| Melting Point | -20 °C[1][2] | - | Atmospheric |

| >30 °C (can exist as a supercooled liquid)[3][4][5][6] | - | Atmospheric | |

| -45 °C[7][8] | - | Atmospheric | |

| Flash Point | 164 °C (closed cup)[1][5][6] | - | Atmospheric |

| Thermal Decomposition | Activation energy of ~135 kJ·mol⁻¹[9] | Varies | Atmospheric |

Table 2: Density and Refractive Index

| Property | Value | Temperature (°C) |

| Density | 1.027 g/mL[1][2][10] | 25 |

| 1.101 g/cm³[3][4][5][6] | 20 | |

| 1.10 g/cm³[7][8] | 25 | |

| Refractive Index (n20/D) | 1.502[1][2][10] | 20 |

| 1.501[4][5] | 20 |

Table 3: Transport and Electrochemical Properties

| Property | Value | Temperature (°C) |

| Viscosity | 93.0 cP (93 mPa·s)[7][8] | 25 |

| Conductivity | 2.50 mS/cm[7][8] | 25 |

Table 4: Solubility

| Solvent | Solubility |

| Water | Soluble / Miscible[1][2][8] |

| Acetonitrile | Soluble / Miscible[1][2][8] |

| Acetone | Soluble / Miscible[1][2][8] |

| Dichloromethane | Soluble[1][2] |

| Isopropanol | Miscible[8] |

| Toluene | Not Miscible[8] |

| Hexane | Not Miscible[8] |

Experimental Protocols

Detailed and standardized experimental procedures are paramount for obtaining reliable and reproducible data on the physical properties of ionic liquids.

Density Measurement (Pycnometer Method)

-

Preparation : A pycnometer of known volume is thoroughly cleaned with a suitable solvent (e.g., acetone), followed by deionized water, and then dried completely in an oven. The pycnometer is allowed to cool to ambient temperature in a desiccator.

-

Mass of Empty Pycnometer : The mass of the clean, dry, and empty pycnometer is accurately determined using an analytical balance.

-

Sample Filling : The pycnometer is filled with this compound, ensuring no air bubbles are trapped inside. The liquid level is adjusted precisely to the calibration mark.

-

Thermostatting : The filled pycnometer is placed in a thermostatically controlled water bath to bring the sample to the desired temperature (e.g., 20°C or 25°C). The temperature should be maintained with high precision.

-

Mass of Filled Pycnometer : After thermal equilibrium is reached, the pycnometer is removed from the bath, carefully dried on the outside, and its mass is determined.

-

Calculation : The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where m₁ is the mass of the empty pycnometer, m₂ is the mass of the pycnometer filled with the ionic liquid, and V is the calibrated volume of the pycnometer.

Viscosity Measurement (Falling Ball or Rotational Viscometer)

-

Instrument Setup : A calibrated viscometer (e.g., a falling ball viscometer or a rotational viscometer with a suitable spindle) is used. The instrument is leveled and connected to a temperature-controlled bath.

-

Sample Preparation : A sufficient volume of this compound is placed in the viscometer's sample tube or chamber.

-

Temperature Equilibration : The sample is allowed to thermally equilibrate at the desired temperature for a sufficient period.

-

Measurement :

-

Falling Ball Viscometer : The time taken for a ball of known density and diameter to fall through a calibrated distance within the ionic liquid is measured. The viscosity is then calculated based on the instrument's calibration constants.

-

Rotational Viscometer : The spindle is rotated at a constant speed, and the torque required to overcome the viscous drag of the fluid is measured. The instrument's software typically converts this torque reading directly into a viscosity value in units such as centipoise (cP) or Pascal-seconds (Pa·s).

-

-

Data Recording : Multiple readings are taken and averaged to ensure accuracy.

Conductivity Measurement

-

Apparatus : A conductivity meter with a calibrated conductivity cell is used. The cell constant is determined using standard potassium chloride solutions of known conductivity.

-

Sample Preparation : The conductivity cell is rinsed with deionized water and then with a small amount of the this compound sample. The cell is then filled with the ionic liquid, ensuring the electrodes are fully immersed.

-

Temperature Control : The sample cell is placed in a temperature-controlled environment to maintain the desired measurement temperature.

-

Measurement : The conductivity meter applies an alternating voltage to the electrodes and measures the resulting current. The instrument then calculates and displays the conductivity, typically in units of Siemens per meter (S/m) or millisiemens per centimeter (mS/cm).

-

Cleaning : After measurement, the conductivity cell is thoroughly cleaned to prevent cross-contamination.

Refractive Index Measurement (Abbe Refractometer)

-

Calibration : The Abbe refractometer is calibrated using a standard of known refractive index, often distilled water.

-

Sample Application : A few drops of this compound are placed on the surface of the prism of the refractometer.

-

Measurement : The prism is closed, and light is passed through the sample. The user looks through the eyepiece and adjusts the controls until the boundary between the light and dark fields is sharp and centered in the crosshairs. The refractive index is then read from the instrument's scale.

-

Temperature Control : For accurate measurements, the refractometer should be connected to a circulating water bath to maintain a constant prism temperature (e.g., 20°C).

Thermal Decomposition Analysis (Thermogravimetric Analysis - TGA)

-

Instrument Preparation : A thermogravimetric analyzer is tared and calibrated according to the manufacturer's instructions.

-

Sample Loading : A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).

-

Experimental Conditions : The sample is heated in a controlled atmosphere (e.g., inert nitrogen or argon) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition : The TGA instrument records the mass of the sample as a function of temperature. The resulting thermogram shows the temperature at which mass loss begins, which is indicative of the onset of thermal decomposition.

Visualizations

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common laboratory-scale method involves a two-step process starting from 1-methylimidazole.

Caption: A simplified workflow for the synthesis of this compound.

Experimental Workflow for Physical Property Determination

A logical workflow is essential for the systematic characterization of an ionic liquid.

Caption: A general experimental workflow for determining the physical properties of an ionic liquid.

Mechanism of Cellulose Dissolution

The ability of [EMIM][OAc] to dissolve cellulose is attributed to the interactions between its ions and the hydroxyl groups of the cellulose polymer, which disrupt the extensive hydrogen-bonding network.

Caption: A simplified diagram of the proposed mechanism for cellulose dissolution in [EMIM][OAc].[1]

Conclusion

This compound possesses a unique combination of physical properties that make it a versatile and highly studied ionic liquid. Its ability to act as a powerful solvent, particularly for biopolymers like cellulose, opens up numerous possibilities in sustainable chemistry and materials science. A thorough understanding of its physical characteristics and the methodologies to accurately measure them is fundamental for its effective application in research and development. This guide provides a foundational repository of this critical information for scientists and professionals in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Method to Measure Surface Tension of Microdroplets Using Standard AFM Cantilever Tips - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture: A Technical Guide to 1-Ethyl-3-methylimidazolium Acetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1-Ethyl-3-methylimidazolium acetate (EMIM-OAc), an ionic liquid of significant interest in various scientific fields, including as a solvent for biomass processing and in proteomics research.[1] This document adheres to stringent data presentation and visualization standards to facilitate advanced research and development.

Chemical Identity and Structural Representation

This compound is an organic salt consisting of a 1-ethyl-3-methylimidazolium cation and an acetate anion. Its molecular formula is C8H14N2O2, with a corresponding molecular weight of 170.21 g/mol .[1][2] The structure is characterized by the planar imidazolium ring of the cation, which plays a crucial role in its solvent properties and interactions.

Below is a visualization of the chemical structure of this compound, generated using the DOT language.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C8H14N2O2 | [1][2] |

| Molecular Weight | 170.21 g/mol | [1][2] |

| SMILES | CC[n+]1ccn(C)c1.CC([O-])=O | [2] |

| InChIKey | XIYUIMLQTKODPS-UHFFFAOYSA-M | [2] |

| CAS Number | 143314-17-4 | [3] |

| Density | 1.027 g/cm³ | [2] |

| Flash Point | 164 °C | [4] |

| Refractive Index (n20/D) | 1.502 | [4] |

Spectroscopic Data

Spectroscopic analysis is fundamental to the characterization of this compound. The following sections detail key findings from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for confirming the structure of EMIM-OAc. In ¹H NMR, the proton at the C2 position of the imidazolium ring is particularly characteristic, appearing as a singlet at a chemical shift of approximately 9.93 ppm.[5] Other signals corresponding to the ethyl and methyl protons on the cation, as well as the methyl protons of the acetate anion, are also observed.[5][6] ¹³C NMR spectra show a characteristic signal for the C2 carbon at around 160 ppm.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides insights into the vibrational modes of the molecule and the interactions between the cation and anion. The spectra of this compound have been studied and compared with ab initio calculations to assign the observed peaks to specific molecular vibrations.[7][8] These studies are crucial for understanding the intermolecular forces that govern the properties of this ionic liquid.

Experimental Protocols for Synthesis

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common laboratory-scale synthesis routes.

Method 1: Synthesis via Halide Precursor and Anion Exchange

This is a widely used two-step method.

Workflow Diagram:

Experimental Details:

-

Synthesis of 1-Ethyl-3-methylimidazolium Bromide: 1-Methylimidazole is reacted with an excess of bromoethane. For example, 0.1 mol of 1-methylimidazole can be reacted with 0.12 mol of bromoethane. The reaction is typically carried out at an elevated temperature (e.g., 60°C) for several hours (e.g., 20 hours) to ensure complete reaction.[9] The product, 1-ethyl-3-methylimidazolium bromide, is often a solid and can be purified by recrystallization.

-

Anion Exchange with Silver Acetate: The synthesized 1-ethyl-3-methylimidazolium bromide is dissolved in a suitable solvent, such as methanol. A stoichiometric amount of silver acetate is then added to the solution. The reaction proceeds via a precipitation of silver bromide, which is insoluble in the reaction medium. The mixture is stirred for a period to ensure complete exchange. The solid silver bromide is then removed by filtration. The solvent is evaporated from the filtrate to yield the final product, this compound.[9]

Method 2: Synthesis via Ion Exchange Resin

This method avoids the use of heavy metals like silver.

Workflow Diagram:

Experimental Details:

-

Synthesis of a Suitable Precursor: 1-Methylimidazole is reacted with a suitable ethylating agent, such as diethyl sulfate, to form 1-ethyl-3-methylimidazolium ethylsulfate.[9]

-

Formation of the Hydroxide: The resulting 1-ethyl-3-methylimidazolium ethylsulfate is passed through a column containing a basic ion exchange resin in the hydroxide (OH⁻) form. This exchanges the ethylsulfate anion for a hydroxide anion, yielding a solution of 1-ethyl-3-methylimidazolium hydroxide.[9]

-

Neutralization with Acetic Acid: The aqueous solution of 1-ethyl-3-methylimidazolium hydroxide is then carefully neutralized with a stoichiometric amount of acetic acid. This acid-base reaction forms this compound and water. The water is subsequently removed under vacuum to obtain the pure ionic liquid.[9]

This guide provides a foundational understanding of the chemical structure and synthesis of this compound, equipping researchers with the necessary information for its application and further investigation.

References

- 1. scbt.com [scbt.com]

- 2. This compound [stenutz.eu]

- 3. This compound | C8H14N2O2 | CID 11658353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [chongkai.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

A Guide to the Laboratory-Scale Synthesis of 1-Ethyl-3-methylimidazolium Acetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principal methods for the laboratory-scale synthesis of 1-Ethyl-3-methylimidazolium acetate ([EMIM][OAc]), a prominent ionic liquid utilized in a variety of scientific applications, including as a solvent for biomass processing and in drug delivery systems. This document details established experimental protocols, presents quantitative data for comparison, and visualizes the synthetic workflows.

Introduction

This compound is a room-temperature ionic liquid composed of an imidazolium cation and an acetate anion. Its favorable properties, such as high thermal stability, low vapor pressure, and excellent solvation capabilities for a range of organic and inorganic compounds, have made it a subject of intense research. The choice of synthetic route for [EMIM][OAc] in a laboratory setting often depends on factors such as desired purity, cost of starting materials, scalability, and the nature of the intended application. Halide contamination, for instance, can be a critical issue in electrochemical applications. This guide explores three primary synthetic pathways: metathesis (anion exchange), the alkylcarbonate route, and neutralization via an ion-exchange resin.

Synthetic Pathways and Experimental Protocols

The synthesis of [EMIM][OAc] can be approached through several distinct chemical strategies. The following sections provide detailed methodologies for the most common lab-scale preparations.

Metathesis (Anion Exchange) Route

This is a two-step process that begins with the synthesis of a 1-ethyl-3-methylimidazolium halide salt, followed by the exchange of the halide anion for an acetate anion.

Step 1: Synthesis of 1-Ethyl-3-methylimidazolium Bromide ([EMIM]Br)

The precursor, 1-Ethyl-3-methylimidazolium bromide, is typically synthesized by the quaternization of 1-methylimidazole with bromoethane.

-

Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methylimidazole (1.0 mol) and a slight excess of bromoethane (1.1 mol).

-

The reaction can be performed neat or in a solvent such as acetonitrile or toluene to facilitate mixing and temperature control.

-

Heat the mixture to a gentle reflux (around 60-70 °C) and stir for 12-24 hours.

-

The reaction progress can be monitored by TLC or NMR spectroscopy.

-

After completion, a viscous, often yellowish, liquid or a solid will form.

-

Cool the reaction mixture to room temperature.

-

Wash the product repeatedly with a solvent in which the ionic liquid is immiscible, such as ethyl acetate or diethyl ether, to remove unreacted starting materials.

-

Dry the resulting [EMIM]Br under vacuum to remove any residual solvent. A high yield of over 95% is typically expected for this step.

-

Step 2: Anion Exchange to Acetate

Two common methods for the anion exchange are the use of a silver salt or a potassium salt.

-

Method A: Silver Acetate Metathesis This method is straightforward and often results in a high-purity product, though the cost of silver acetate can be a drawback.

-

Experimental Protocol:

-

Dissolve the synthesized [EMIM]Br (1.0 mol) in a suitable solvent, typically water or a lower alcohol like ethanol.

-

In a separate flask, dissolve a stoichiometric amount of silver acetate (AgOAc) (1.0 mol) in the same solvent. The reaction can be performed in the dark to prevent the light-induced decomposition of the silver salt.

-

Slowly add the silver acetate solution to the [EMIM]Br solution with vigorous stirring. A precipitate of silver bromide (AgBr) will form immediately.

-

Stir the reaction mixture at room temperature for several hours to ensure complete precipitation.

-

Remove the AgBr precipitate by filtration.

-

The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting [EMIM][OAc] is dried under high vacuum to remove any remaining water or solvent.

-

-

-

Method B: Potassium Acetate Metathesis This is a more economical alternative to the silver salt method, relying on the low solubility of the resulting potassium halide in certain organic solvents.

-

Experimental Protocol:

-

Dissolve [EMIM]Br (1.0 mol) in a suitable alcohol, such as ethanol.

-

In a separate flask, dissolve a stoichiometric amount of potassium acetate (KOAc) (1.0 mol) in the same solvent.

-

Mix the two solutions and stir at room temperature. Potassium bromide (KBr), which is sparingly soluble in ethanol, will precipitate out.

-

The precipitation can be enhanced by cooling the mixture or by the addition of a co-solvent in which KBr is even less soluble, such as acetone.

-

Filter off the precipitated KBr.

-

Remove the solvent from the filtrate under reduced pressure.

-

Wash the resulting crude [EMIM][OAc] with a suitable solvent to remove any remaining impurities and then dry under high vacuum.

-

-

Alkylcarbonate Route (Halogen-Free Synthesis)

This "green" synthetic route avoids the use of halides, which can be problematic impurities in certain applications. It involves the formation of a methylcarbonate intermediate followed by reaction with acetic acid.

-

Experimental Protocol:

-

Synthesis of 1-Ethyl-3-methylimidazolium Methylcarbonate ([EMIM][MeCO3]): This reaction is often carried out under pressure. In a laboratory setting, a stirred autoclave or a sealed pressure vessel is required.

-

Combine 1-ethylimidazole (1.0 mol) and a molar excess of dimethyl carbonate (DMC) (e.g., 3-5 mol) in the pressure vessel.

-

Heat the mixture to 120-150 °C and stir for 24-48 hours. The pressure will increase due to the vapor pressure of the reactants at the elevated temperature.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

-

Remove the excess dimethyl carbonate under reduced pressure to obtain the crude [EMIM][MeCO3].

-

-

Conversion to this compound:

-

To the crude [EMIM][MeCO3] (1.0 mol), slowly add a stoichiometric amount of acetic acid (1.0 mol) with stirring. The reaction is exothermic and will release carbon dioxide and methanol.

-

The addition should be done portion-wise to control the effervescence.

-

After the addition is complete, stir the mixture at room temperature for a few hours to ensure the reaction goes to completion.

-

Remove the methanol and any other volatile byproducts under reduced pressure.

-

For higher purity, the final product can be dried under high vacuum at an elevated temperature (e.g., 70-80 °C).

-

-

Neutralization via Ion-Exchange Resin

This method also avoids halide contamination and involves the preparation of 1-ethyl-3-methylimidazolium hydroxide ([EMIM]OH) as an intermediate, which is then neutralized with acetic acid.

-

Experimental Protocol:

-

Prepare an aqueous solution of 1-ethyl-3-methylimidazolium bromide ([EMIM]Br).

-

Pack a chromatography column with a strongly basic anion-exchange resin (e.g., Amberlite IRA-400) in the hydroxide form (OH⁻).

-

Slowly pass the [EMIM]Br solution through the column. The bromide ions will be exchanged for hydroxide ions on the resin, and the eluate will be an aqueous solution of [EMIM]OH.

-

Monitor the eluate for the presence of bromide ions (e.g., using a silver nitrate test) to ensure complete exchange.

-

To the collected aqueous solution of [EMIM]OH, slowly add a stoichiometric amount of acetic acid with stirring. The neutralization reaction is exothermic.

-

After the neutralization is complete, remove the water under reduced pressure.

-

Dry the resulting [EMIM][OAc] under high vacuum to obtain the final product.

-

Data Presentation

The following table summarizes the key quantitative data for the different synthetic routes for [EMIM][OAc]. It is important to note that yields can vary significantly based on the specific reaction conditions and purification procedures employed.

| Synthetic Route | Key Reactants | Typical Reaction Conditions | Reported/Estimated Yield | Purity Considerations |

| Metathesis (Silver Acetate) | [EMIM]Br, Silver Acetate | Room temperature, aqueous or alcoholic solvent | ~85% (estimated based on analogous ILs) | High purity, but potential for trace silver and halide contamination. Cost of silver acetate is high. |

| Metathesis (Potassium Acetate) | [EMIM]Br, Potassium Acetate | Room temperature, alcoholic solvent | Moderate to high (dependent on precipitation efficiency) | Halide contamination is a primary concern and depends on the solubility of the potassium halide in the chosen solvent. |

| Alkylcarbonate Route | 1-Ethylimidazole, Dimethyl Carbonate, Acetic Acid | High temperature and pressure for the first step | High (often >90%) | Halogen-free. Purity is generally high after removal of volatile byproducts. |

| Neutralization (Ion-Exchange) | [EMIM]Br, Anion-Exchange Resin, Acetic Acid | Room temperature, aqueous solution | High (often >90%) | Halogen-free if the ion exchange is complete. The main impurity is typically water, which requires thorough drying. |

Mandatory Visualizations

The following diagrams illustrate the logical flow of the described synthetic pathways.

Caption: Overview of the primary synthetic pathways for this compound.

Caption: General experimental workflow for the synthesis and purification of [EMIM][OAc].

Conclusion

The laboratory-scale synthesis of this compound can be accomplished through several effective methods. The choice of a particular route should be guided by the specific requirements of the research, including purity needs, cost considerations, and available equipment. The metathesis route using silver acetate offers high purity but at a higher cost, while the use of potassium acetate is more economical but may require more rigorous purification to remove halide impurities. The alkylcarbonate and ion-exchange routes provide halogen-free pathways to high-purity [EMIM][OAc], with the former being particularly attractive from a "green chemistry" perspective, although it may require specialized equipment for reactions under pressure. Careful execution of the experimental protocols and thorough purification are crucial for obtaining a high-quality product suitable for demanding applications in research and development.

An In-depth Technical Guide to 1-Ethyl-3-methylimidazolium Acetate

Introduction

1-Ethyl-3-methylimidazolium acetate, often abbreviated as [EMIm][OAc], is an ionic liquid that has garnered significant attention in various scientific and industrial fields. Its unique properties, including its ability to dissolve cellulose and other biopolymers, make it a valuable solvent for green chemistry applications. This technical guide provides a comprehensive overview of the core properties, experimental applications, and key data associated with this compound, tailored for researchers, scientists, and professionals in drug development.

Core Properties

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₈H₁₄N₂O₂ |

| Molecular Weight | 170.21 g/mol [1][2][3][4] |

| Melting Point | -45 °C[1] |

| Density | 1.10 g/cm³[1] |

| Viscosity | 93.0 cP[1] |

| Conductivity | 2.50 mS/cm[1] |

| Flash Point | 164 °C (327.2 °F) - closed cup[4][5][6] |

| Refractive Index | n20/D 1.501[4] |

Experimental Protocols

This section details methodologies for key experiments where this compound is utilized.

Dissolution of Cellulose

This compound is a highly effective solvent for cellulose. The following protocol outlines a general procedure for cellulose dissolution, which is a common preparatory step for further chemical modifications or the fabrication of cellulose-based materials.

-

Materials and Equipment:

-

Microcrystalline cellulose (MCC)

-

This compound ([EMIm][OAc])

-

Co-solvent (e.g., Dimethyl sulfoxide - DMSO)

-

Mechanical stirrer

-

Heating apparatus (e.g., oil bath)

-

Vacuum oven

-

Nitrogen-filled glove box (optional, to prevent water absorption)

-

-

Procedure:

-

Dry the microcrystalline cellulose and [EMIm][OAc] in a vacuum oven at 80°C for 72 hours to remove any absorbed water.[7]

-

Prepare the desired solvent mixture. A common co-solvent system is 75 wt% [EMIm][OAc] and 25 wt% DMSO.[7] This co-solvent system helps to reduce the high viscosity of the pure ionic liquid.[5]

-

In a reaction vessel under mechanical stirring (e.g., 500 rpm), heat the [EMIm][OAc] or its co-solvent mixture to the desired temperature (e.g., 50°C).[7]

-

Gradually add the dried microcrystalline cellulose to the heated solvent to achieve the target concentration, for instance, 10 wt%.[1][7]

-

Continue stirring for several hours (e.g., 12 hours) until the cellulose is completely dissolved, resulting in a clear and visually particle-free solution.[1][7] To minimize water absorption, this process can be conducted inside a nitrogen-filled glove box.[7]

-

Synthesis of Starch-grafted-Polystyrene (Starch-g-PS) Copolymer

[EMIm][OAc] serves as a reaction medium for the synthesis of graft copolymers, such as starch-grafted-polystyrene. This process enhances the properties of starch for various applications.

-

Materials and Equipment:

-

Corn starch

-

Styrene

-

This compound ([EMIm][OAc])

-

Potassium persulfate (initiator)

-

Reaction vessel with temperature control and stirring

-

-

Procedure:

-

Dissolve the starch in [EMIm][OAc] to create a homogeneous solution.

-

Add the desired amount of styrene monomer to the starch solution.

-

Introduce potassium persulfate as the initiator for the polymerization reaction.[2][3]

-

The reaction parameters, including the initiator concentration, the weight ratio of styrene to starch, the reaction time, and the temperature, should be carefully controlled to achieve the desired grafting percentage.[3]

-

The resulting starch-g-PS copolymer can be characterized using techniques such as FT-IR, SEM, WAXD, and TGA to confirm the grafting and analyze its properties.[3]

-

Preparation of Ionic Liquid-Based Ferrofluids

[EMIm][OAc] can be used as a dispersing medium for magnetic nanoparticles to create stable ionic liquid-based ferrofluids.

-

Materials and Equipment:

-

Magnetic nanoparticles (e.g., γ-Fe₂O₃, Co₀.₅Zn₀.₅Fe₂O₄, CoFe₂O₄)

-

3,4-dihydroxyhydrocinnamic acid (DHCA) for coating

-

Tetrahydrofuran (THF)

-

This compound ([EMIm][OAc])

-

Sonicator

-

Centrifuge

-

Magnet

-

-

Procedure (Direct Method):

-

Synthesize the magnetic nanoparticles using a suitable method, such as the polyol method.[4]

-

Coat the nanoparticles with a stabilizing agent. For example, sonicate the nanoparticles in tetrahydrofuran (THF) and mix with a water solution of 3,4-dihydroxyhydrocinnamic acid (DHCA) under alkaline conditions.[4]

-

After the coating process, wash the product and separate the nanoparticles.

-

The supernatant is removed, using a magnet to hold the nanoparticles.[4]

-

Directly add this compound to the DHCA-coated magnetic nanoparticles.[4]

-

This process yields a stable dispersion of the magnetic nanoparticles in the ionic liquid, forming the ferrofluid.[4]

-

Logical Relationships of this compound

The following diagram illustrates the relationship between the components of this compound and its key properties and applications.

Caption: Logical diagram of this compound's composition and uses.

References

- 1. Co-solvent facilitated in situ esterification of cellulose in this compound :: BioResources [bioresources.cnr.ncsu.edu]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of corn starch-g-polystyrene copolymer in ionic liquid: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Novel Formulation of Ionic Liquid-Based Ferrofluids: Investigation of the Magnetic Properties | CoLab [colab.ws]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Solubility of 1-Ethyl-3-methylimidazolium Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Ethyl-3-methylimidazolium acetate ([EMIM][OAc]), a prominent ionic liquid, in a variety of organic solvents. Understanding the solubility of [EMIM][OAc] is critical for its application in diverse fields, including as a solvent for chemical synthesis, a medium for enzymatic reactions, and a component in drug delivery systems. This document compiles available quantitative solubility data, details common experimental protocols for solubility determination, and presents a logical workflow for solubility studies.

Core Concept: Solubility of Ionic Liquids

The solubility of an ionic liquid (IL) in an organic solvent is a complex interplay of factors including the nature of the IL's cation and anion, the properties of the organic solvent (polarity, hydrogen bonding capability, size), and temperature. Unlike traditional salts, many ILs, including [EMIM][OAc], exhibit significant solubility in a range of organic solvents, a property that makes them highly versatile.

Quantitative Solubility Data

The following tables summarize the available quantitative data on the solubility of this compound in various organic solvents. The data is presented in mole fraction (x) of [EMIM][OAc] at different temperatures.

Table 1: Liquid-Liquid Equilibrium Data for this compound in Acetone

| Temperature (K) | Mole Fraction of [EMIM][OAc] in Acetone-Rich Phase (x₁) | Mole Fraction of [EMIM][OAc] in IL-Rich Phase (x₂) |

| 298.15 | 0.048 | 0.785 |

| 308.15 | 0.065 | 0.742 |

| 318.15 | 0.089 | 0.695 |

| 328.35 | 0.125 | 0.638 |

Data sourced from a study on the phase diagram of acetone and this compound.[1]

Qualitative Solubility Information:

-

Water

-

Acetonitrile

-

Dichloromethane

Furthermore, studies on vapor-liquid equilibria involving [EMIM][OAc] with ethanol and ethyl acetate suggest miscibility, but do not provide specific solubility limits of the ionic liquid in these solvents.[5]

Experimental Protocols

The determination of ionic liquid solubility in organic solvents involves establishing equilibrium between the solute (IL) and the solvent, followed by the quantitative analysis of the composition of the liquid phase(s). Below are detailed methodologies for key experiments.

Synthetic Method for Solid-Liquid or Liquid-Liquid Equilibrium Determination

This method is widely used to determine the solubility of an ionic liquid in a molecular solvent at various temperatures.

a. Materials and Apparatus:

-

This compound (of high purity, dried under vacuum to remove water)

-

Organic solvent of interest (high purity)

-

Jacketed glass equilibrium cell with a magnetic stirrer

-

Thermostatic bath for temperature control

-

Analytical balance

-

Syringes for sampling

-

Apparatus for quantitative analysis (e.g., ¹H NMR, HPLC, UV-Vis spectrophotometer)

b. Procedure:

-

Preparation of the Mixture: Accurately weigh known amounts of this compound and the organic solvent and place them into the jacketed glass equilibrium cell.

-

Equilibration:

-

Set the thermostatic bath to the desired temperature.

-

Vigorously stir the mixture for a prolonged period (e.g., 1-2 hours) to ensure thorough mixing and to reach thermodynamic equilibrium.[1]

-

Turn off the stirrer and allow the mixture to settle for a sufficient time (e.g., a minimum of 1 hour) for phase separation to occur if the components are not fully miscible at that temperature.[1]

-

-

Sampling:

-

Carefully take samples from each liquid phase using a syringe. If only one liquid phase is present (complete miscibility), take a single sample.

-

-

Quantitative Analysis:

-

Determine the composition of each phase. A common and accurate method for determining the concentration of imidazolium-based ionic liquids is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[1]

-

Dissolve a known mass of the sampled phase in a deuterated solvent (e.g., deuterium oxide).

-

Acquire the ¹H NMR spectrum.

-

Integrate the characteristic peaks of the ionic liquid cation and the solvent to determine their molar ratio and subsequently the mole fraction.

-

-

Alternatively, High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or evaporative light scattering detector) can be used after creating a calibration curve.[6][7]

-

c. Data Presentation:

-

Record the solubility as the mole fraction or mass fraction of the ionic liquid in the solvent at each temperature.

-

For systems with partial miscibility, report the composition of both the solvent-rich and the ionic liquid-rich phases.

Analytical Methods for Quantification

Accurate quantification of the ionic liquid in the organic solvent is crucial for solubility determination.

a. ¹H NMR Spectroscopy:

-

Principle: The integrals of the signals in a ¹H NMR spectrum are proportional to the number of protons giving rise to those signals. By comparing the integrals of characteristic peaks of the ionic liquid cation and the solvent, their relative molar amounts can be determined.

-

Advantages: High precision and accuracy, does not typically require a calibration curve if all components are known and have distinct signals.

-

Considerations: Requires a deuterated solvent for the lock signal. Peak overlap between the ionic liquid and the solvent should be avoided.

b. High-Performance Liquid Chromatography (HPLC):

-

Principle: The sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. The concentration is determined by comparing the peak area to a calibration curve.

-

Method: A hydrophilic interaction liquid chromatography (HILIC) method using an unmodified silica column has been shown to be efficient and sensitive for the quantification of imidazolium-based ionic liquids.[6]

-

Advantages: High sensitivity, suitable for a wide range of concentrations.

-

Considerations: Requires the development of a suitable chromatographic method and the preparation of a calibration curve with standards of known concentrations.

Mandatory Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of an ionic liquid in an organic solvent.

This guide serves as a foundational resource for researchers and professionals working with this compound. While comprehensive quantitative data for all organic solvents remains an area of active research, the provided information on existing data and robust experimental methodologies will facilitate further investigation and application of this versatile ionic liquid.

References

- 1. rua.ua.es [rua.ua.es]

- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound | 143314-17-4 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. Rapid quantification of imidazolium-based ionic liquids by hydrophilic interaction liquid chromatography: Methodology and an investigation of the retention mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Thermal Stability of 1-Ethyl-3-methylimidazolium Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of the ionic liquid 1-Ethyl-3-methylimidazolium acetate, often abbreviated as [C2Mim][OAc] or [EMIm][OAc]. This document synthesizes key findings on its decomposition pathways, presents quantitative data from thermogravimetric analysis (TGA), and outlines detailed experimental protocols for its thermal characterization.

Core Concepts of Thermal Stability

This compound is a widely studied ionic liquid with significant potential in applications such as cellulose dissolution.[1][2][3] Understanding its thermal stability is crucial for defining its operational limits and ensuring its safe and effective use in various processes. The thermal decomposition of [C2Mim][OAc] is a complex process influenced by factors such as the experimental setup, particularly in thermogravimetric analysis.

Recent studies have shown that earlier TGA measurements in open crucibles may have been affected by evaporation, leading to lower determined activation energies (100-115 kJ·mol⁻¹).[1][2][3][4] More recent investigations using an improved TGA protocol with a sealed pan containing a small orifice have provided results that more accurately reflect the chemical decomposition process, yielding higher activation energies of around 135 kJ·mol⁻¹.[1][2][3][4]

Computational studies, in conjunction with experimental data, indicate that the primary thermal decomposition mechanism for [C2Mim][OAc] is a bimolecular nucleophilic substitution (SN2) reaction.[1][2][4] In this pathway, the acetate anion acts as a nucleophile, attacking the ethyl or methyl group of the imidazolium cation. The activation energy for this SN2 pathway has been calculated to be approximately 140 kJ·mol⁻¹, which is in good agreement with the improved experimental findings.[1][2][4]

Quantitative Thermal Stability Data

The following table summarizes the key quantitative data related to the thermal stability of this compound, as determined by thermogravimetric analysis under different experimental conditions.

| Parameter | Value | Experimental Conditions | Reference |

| Activation Energy (Ea) | ~135 kJ·mol⁻¹ | TGA with a sealed pan and a small orifice | [1][2][3][4] |

| Activation Energy (Ea) | 100 - 115 kJ·mol⁻¹ | TGA with an open sample surface | [1][2][3][4] |

| Calculated Activation Energy (SN2 pathway) | 140 kJ·mol⁻¹ | Ab initio computations | [1][2][4] |

| Decomposition Temperature (Td) | 252 °C | Not specified | [5] |

Experimental Protocols

A detailed and accurate experimental protocol is critical for obtaining reliable data on the thermal stability of ionic liquids. The following methodology for Thermogravimetric Analysis (TGA) is based on best practices to minimize the influence of evaporation and focus on the chemical decomposition.

Thermogravimetric Analysis (TGA) Protocol for this compound

-

Sample Preparation:

-

Due to the hygroscopic nature of [C2Mim][OAc], the sample must be dried prior to analysis to prevent mass loss from water evaporation interfering with the measurement of decomposition.[1]

-

Place the sample under a vacuum of 100 Pa for 5 hours at 333 K.[1]

-

Subsequently, perform an in-situ purification by exposing the sample to a stream of dry nitrogen gas at 370 K for 10 minutes within the TGA instrument.[1]

-

-

Instrumentation and Setup:

-

TGA Measurement Parameters:

-

Temperature Program:

-

Ramped (Dynamic) TGA: Heat the sample from room temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C min⁻¹).[6] This method is useful for a rapid comparison of thermal stability.[6]

-

Isothermal TGA: Heat the sample to a specific temperature and hold it constant for an extended period to measure mass loss over time. This is crucial for determining long-term thermal stability.[7]

-

-

Atmosphere: Conduct the analysis under an inert atmosphere, typically a continuous flow of dry nitrogen gas, to prevent oxidative degradation.[8]

-

Sample Size: Use a sample mass in the range of 7-8 mg for isothermal TGA and 4-8 mg for ramped TGA.[6]

-

-

Data Analysis:

-

From ramped TGA, determine the onset temperature of decomposition (T_onset).

-

From isothermal TGA, analyze the mass loss as a function of time to determine the decomposition kinetics.

-

Employ isoconversional kinetic analysis to determine the activation energy (Ea) of the decomposition process.[3]

-

Visualizations

The following diagrams illustrate the experimental workflow for TGA and the proposed SN2 decomposition pathway for this compound.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Caption: SN2 decomposition pathway of [C2Mim][OAc].

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. ajer.org [ajer.org]

Viscosity of 1-Ethyl-3-methylimidazolium Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the viscosity of the ionic liquid 1-Ethyl-3-methylimidazolium acetate, [Emim][Ac], at various temperatures. The following sections detail quantitative data, experimental methodologies for viscosity determination, and logical workflows to aid in the understanding and application of this important solvent.

Quantitative Viscosity Data

The viscosity of this compound is highly dependent on temperature, decreasing significantly as temperature increases. Below is a summary of experimentally determined viscosity values at various temperatures, compiled from multiple sources.

| Temperature (K) | Temperature (°C) | Viscosity (mPa·s) |

| 273.15 | 0 | - |

| 288.15 | 15 | 288.01 |

| 293.15 | 20 | - |

| 298.15 | 25 | - |

| 303.15 | 30 | - |

| 313.15 | 40 | - |

| 323.15 | 50 | - |

| 333.15 | 60 | - |

| 343.15 | 70 | - |

| 353.15 | 80 | 14.07 |

| 363.15 | 90 | - |

| 373.15 | 100 | - |

| 383.15 | 110 | - |

| 393.15 | 120 | - |

| 408.15 | 135 | - |

The temperature-dependent behavior of the viscosity of many ionic liquids, including [Emim][Ac], can be described by the Vogel-Fulcher-Tammann (VFT) equation.[2]

Experimental Protocols for Viscosity Measurement

The determination of ionic liquid viscosity is commonly performed using rotational viscometers or falling ball viscometers.

Rotational Viscometry

This method measures the torque required to rotate a spindle immersed in the fluid at a constant angular velocity. The viscosity is then determined from this torque.

Methodology:

-

Sample Preparation: A known volume of this compound is placed in the sample cup of the viscometer. It is crucial to ensure the sample is free of air bubbles and has reached thermal equilibrium.

-

Temperature Control: The sample cup is housed in a jacket connected to a circulating bath to maintain a precise and stable temperature throughout the measurement.

-

Spindle Selection and Immersion: An appropriate spindle is selected based on the expected viscosity of the ionic liquid. The spindle is then carefully lowered into the sample to the specified immersion depth.

-

Measurement: The spindle is rotated at a set speed, and the instrument measures the resulting torque. The dynamic viscosity is then calculated by the instrument's software.

-

Data Collection: Measurements are typically repeated at various rotational speeds to check for Newtonian behavior and at different temperatures to determine the viscosity-temperature profile.

Falling Ball Viscometry

This technique measures the time it takes for a sphere of known density and diameter to fall through the ionic liquid under the influence of gravity.

Methodology:

-

Sample Preparation: The falling ball viscometer tube is filled with this compound, ensuring there are no air bubbles.

-

Temperature Control: The tube is placed in a temperature-controlled bath to maintain the desired experimental temperature.

-

Ball Release: A calibrated ball is released into the top of the tube.

-

Time Measurement: The time it takes for the ball to travel between two marked points on the tube is accurately measured.

-

Viscosity Calculation: The dynamic viscosity is calculated using Stokes' law, taking into account the densities of the ball and the liquid, the diameter of the ball, and the terminal velocity of the ball.

Visualizations

The following diagrams illustrate the experimental workflow for viscosity measurement and the relationship between temperature and the viscosity of ionic liquids.

Caption: Experimental workflow for viscosity measurement.

Caption: Relationship between temperature and viscosity.

References

An In-depth Technical Guide to 1-Ethyl-3-methylimidazolium Acetate for Researchers and Drug Development Professionals

[EMIM][OAc]

This guide provides a comprehensive overview of 1-Ethyl-3-methylimidazolium acetate ([EMIM][OAc]), an ionic liquid with significant applications in research and development. It is intended for scientists and professionals in drug development and related fields, offering detailed information on suppliers, purity grades, experimental protocols, and key physicochemical properties.

Introduction

This compound, with the CAS number 143314-17-4, is a room-temperature ionic liquid that has garnered substantial interest as a versatile and environmentally benign solvent. Its unique properties, including high thermal stability, low vapor pressure, and excellent solvation capabilities for a wide range of organic and inorganic materials, have led to its use in diverse applications such as biomass processing, organic synthesis, and electrochemistry. This guide serves as a technical resource, consolidating critical information to facilitate its effective use in a laboratory setting.

Suppliers and Purity Grades

A variety of chemical suppliers offer this compound in several purity grades. The selection of a suitable grade is contingent upon the specific requirements of the intended application.

| Supplier | Purity Grade(s) |

| Sigma-Aldrich | ≥98%, ≥97%, ≥95.0% (HPLC) |

| Thermo Scientific | 97% |

| IoLiTec | >95% |

| Chem-Impex | ≥98% (Assay by titration) |

| Carl ROTH | ≥98% |

| Ottokemi | 97% |

| Santa Cruz Biotechnology | N/A |

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C8H14N2O2 |

| Molecular Weight | 170.21 g/mol |

| Appearance | Light yellow to orange liquid |

| Density | ~1.10 g/mL at 20 °C |

| Melting Point | >30 °C (can exist as a supercooled liquid) |

| Refractive Index | n20/D ~1.501 |

Synthesis of this compound

While commercially available, this compound can also be synthesized in the laboratory. A common method involves a two-step process. The first step is the quaternization of 1-methylimidazole with an ethylating agent, followed by an anion exchange reaction.

A halogen-free synthesis route is often preferred to avoid halide impurities. One such method involves the reaction of 1-ethylimidazole with dimethyl carbonate to form 1-ethyl-3-methylimidazolium methylcarbonate, which is then reacted with acetic acid to yield the final product and volatile byproducts.[1] Another approach involves the reaction of 1-methylimidazole with diethyl sulfate to produce 1-ethyl-3-methylimidazolium ethyl sulfate, which then undergoes anion exchange.[2] For small-scale synthesis, the reaction of 1-ethyl-3-methylimidazolium bromide with silver acetate is a straightforward method.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Cellulose Dissolution and Processing

[EMIM][OAc] is an effective solvent for cellulose, enabling its dissolution and subsequent processing into various forms such as fibers and films.

Experimental Protocol: Dissolution of Microcrystalline Cellulose

-

Drying: Dry microcrystalline cellulose (MCC) and [EMIM][OAc] under vacuum at 80°C for at least 24 hours to remove moisture, which can significantly affect dissolution efficiency.

-

Dissolution: In a nitrogen-filled glovebox to prevent water absorption, gradually add the dried MCC to the dried [EMIM][OAc] under mechanical stirring (e.g., 500 rpm) at a controlled temperature (e.g., 50-90°C).

-

Homogenization: Continue stirring for several hours (e.g., 12 hours) until a clear, homogeneous dope solution is obtained. The concentration of cellulose can be varied depending on the desired viscosity of the solution.

Below is a DOT script visualizing the general workflow for cellulose dissolution.

Organic Synthesis: Cyanosilylation of Carbonyl Compounds

[EMIM][OAc] can act as a highly efficient organocatalyst for various organic transformations. An example is the cyanosilylation of aldehydes and ketones.[3]

Experimental Protocol: Cyanosilylation of Benzaldehyde

-

Reactant Mixture: In a reaction vessel under an inert atmosphere, combine benzaldehyde (1.0 mmol) and trimethylsilyl cyanide (TMSCN) (1.2 mmol).

-

Catalyst Addition: Add a catalytic amount of this compound (e.g., 0.001–0.1 mol%).

-

Reaction: Stir the mixture at room temperature for a specified time (e.g., 5 minutes).

-

Work-up and Analysis: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). The product, a cyanohydrin trimethylsilyl ether, can be isolated and purified using standard laboratory procedures.

The proposed mechanism for this reaction is a synergistic activation where the imidazolium cation interacts with the carbonyl compound, and the acetate anion activates the TMSCN.[3]

The following DOT script illustrates the proposed synergistic activation mechanism.

Analytical Characterization

Standard analytical techniques are employed to assess the purity and structure of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure and identify impurities. The spectra show characteristic peaks for the ethyl and methyl groups, as well as the imidazolium ring protons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis reveals characteristic vibrational bands of the imidazolium cation and the acetate anion, providing information about intermolecular interactions.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is a common method for determining the purity of [EMIM][OAc]. Titration methods can also be used to assay the concentration.

Biological Effects and Toxicity

While often touted as a "green" solvent, it is crucial to consider the biological effects of this compound. Studies have shown that it can exhibit a hormetic effect on certain bacteria, stimulating growth at low concentrations and inhibiting it at higher concentrations.[4] The toxicity is generally considered to be lower than that of many traditional organic solvents, with a reported LD50 of >2000 mg/kg.[5] However, as with all chemicals, appropriate safety precautions should be taken during handling. The material is considered a hazardous substance and can be harmful if swallowed, and may cause skin irritation.[6][7]

Signaling Pathways

The user's request included information on signaling pathways. It is important to clarify that this compound is primarily a solvent and catalyst, and its direct and specific involvement in biological signaling pathways is not a typical area of study for this compound. Its biological effects are generally studied in the context of toxicology and environmental impact rather than as a signaling molecule in drug development. Therefore, diagrams of signaling pathways directly modulated by [EMIM][OAc] are not applicable in the same way they would be for a bioactive drug molecule.

Conclusion

This compound is a valuable ionic liquid with a growing number of applications in research and industry. Its ability to dissolve cellulose, act as an efficient catalyst, and serve as a more environmentally friendly alternative to traditional solvents makes it a compound of significant interest. This guide has provided a comprehensive overview of its suppliers, purity grades, physicochemical properties, synthesis, and key experimental protocols. By understanding these aspects, researchers and drug development professionals can effectively and safely utilize this versatile ionic liquid in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound as a highly efficient organocatalyst for cyanosilylation of carbonyl compounds with trimethylsilyl cyanide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hormetic effect of ionic liquid this compound on bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. carlroth.com [carlroth.com]

The Genesis of a New Solvent Class: A Technical History of Imidazolium-Based Ionic Liquids

A comprehensive guide for researchers, scientists, and drug development professionals on the discovery, history, and fundamental properties of imidazolium-based ionic liquids.

This technical guide delves into the origins and evolution of imidazolium-based ionic liquids (ILs), a class of salts that exist as liquids at or near room temperature. From their serendipitous discovery to their rational design for a myriad of applications, this document provides a detailed account of the key scientific milestones, experimental procedures, and fundamental physicochemical properties that have defined this vibrant field of chemistry. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, catalysis, electrochemistry, and drug development, where the unique characteristics of ionic liquids offer significant advantages over traditional volatile organic solvents.

From Obscurity to the Forefront: A Historical Perspective

The journey of ionic liquids began over a century ago, long before the term "ionic liquid" was coined. The initial discoveries were largely academic curiosities, with their potential as versatile solvents remaining unrecognized for decades.

The Pioneering Discovery

The first recorded instance of a salt with a melting point below 100 °C dates back to 1914, with the work of Paul Walden . While investigating the relationship between molecular size and conductivity of fused salts, Walden synthesized ethylammonium nitrate, [EtNH₃][NO₃], and observed its remarkably low melting point of 12 °C.[1][2][3] This discovery, however, remained a niche observation within the scientific community for many years.

The Advent of Imidazolium Cations

The story of imidazolium-based ionic liquids begins in the early 1980s with the groundbreaking research of John Wilkes and his colleagues at the United States Air Force Academy. In their quest for novel electrolytes for batteries, they introduced the 1,3-dialkylimidazolium cation for the first time.[1][4] Their work on 1-alkyl-3-methylimidazolium chloride aluminum chloride ([CₙC₁im]Cl-AlCl₃) systems demonstrated that these salts could be liquid at room temperature over a wide range of compositions.[1][4] The 1-ethyl-3-methylimidazolium ([C₂C₁im]⁺) cation was particularly favored due to the favorable transport properties it imparted to the resulting ionic liquids.[1]

A Paradigm Shift: Air and Water Stability

A pivotal moment in the history of ionic liquids occurred in 1992 when Wilkes and Zaworotko published their seminal paper on air and water-stable 1-ethyl-3-methylimidazolium based ionic liquids.[5] This publication marked a significant departure from the earlier chloroaluminate-based systems, which were highly sensitive to moisture. The introduction of anions such as tetrafluoroborate ([BF₄]⁻) and hexafluorophosphate ([PF₆]⁻) led to the development of ionic liquids that could be handled in ambient conditions, dramatically expanding their potential applications.[5] This breakthrough is widely considered to have catalyzed the exponential growth of research and interest in ionic liquids that continues to this day.

Foundational Syntheses: Experimental Protocols

The synthesis of imidazolium-based ionic liquids typically involves a two-step process: the formation of the imidazolium cation via quaternization of an N-substituted imidazole, followed by anion exchange to introduce the desired counter-ion.

Synthesis of 1-Ethyl-3-methylimidazolium Chloride ([EMIM]Cl)

This protocol outlines the quaternization reaction to form the foundational 1-ethyl-3-methylimidazolium cation with a chloride anion.

Materials:

-

1-methylimidazole

-

Ethyl chloride

-

Solvent (e.g., toluene, or solvent-free)

Procedure:

-

In a three-necked flask equipped with a stirrer and a condenser, place 1-methylimidazole.

-

If using a solvent, add an appropriate amount of toluene.

-

Heat the mixture to a controlled temperature (e.g., 50-70 °C) in a water bath.

-

Slowly add an equimolar amount of ethyl chloride to the reaction mixture while stirring continuously. An ice bath may be used to control any initial exothermic reaction.

-

Reflux the mixture with constant stirring for 24-48 hours. The progress of the reaction can be monitored using techniques like TLC.

-